molecular formula C18H19N5O3 B2686935 2-{[1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile CAS No. 2380044-39-1

2-{[1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile

Cat. No.: B2686935
CAS No.: 2380044-39-1
M. Wt: 353.382
InChI Key: OQZDMMZGGUQAJX-UHFFFAOYSA-N
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Description

2-{[1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring, a piperidine ring, and a pyridazine ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile is unique due to its combination of pyridine, piperidine, and pyridazine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[1-(1-methyl-6-oxopyridazine-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-22-17(24)3-2-15(21-22)18(25)23-8-5-13(6-9-23)12-26-16-10-14(11-19)4-7-20-16/h2-4,7,10,13H,5-6,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZDMMZGGUQAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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